Bepotastine

Catalog No.
S1499038
CAS No.
190786-43-7
M.F
C21H25ClN2O3
M. Wt
388.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bepotastine

CAS Number

190786-43-7

Product Name

Bepotastine

IUPAC Name

4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid

Molecular Formula

C21H25ClN2O3

Molecular Weight

388.9 g/mol

InChI

InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26)/t21-/m0/s1

InChI Key

YWGDOWXRIALTES-NRFANRHFSA-N

SMILES

C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O

Synonyms

(S)-4-(4-((4-chlorophenyl)(2-pyridil)methoxy)piperidino)butylic acid monobenzenesulfonate, bepotastine, betotastine, betotastine besilate, TAU 284, TAU-284

Canonical SMILES

C1C[NH+](CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)[O-]

Isomeric SMILES

C1C[NH+](CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)[O-]

The exact mass of the compound Bepotastine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mechanisms of Action

Bepotastine acts through several mechanisms to alleviate allergic conjunctivitis symptoms:

  • Histamine H1 receptor antagonist: Bepotastine blocks the action of histamine, a key inflammatory mediator released during allergic reactions. This helps reduce itching, redness, and swelling in the eyes. Source 1: )
  • Mast cell stabilization: Bepotastine stabilizes mast cells, which are immune cells that store and release inflammatory chemicals. This prevents them from releasing these chemicals, further reducing inflammation. Source 1: )
  • Additional anti-inflammatory effects: Bepotastine may also inhibit the production of other inflammatory mediators like leukotriene B4 and interleukin-5. Source 1: )

Research Applications

While bepotastine is primarily used for allergic conjunctivitis, researchers are exploring its potential applications in other areas:

  • Allergic rhinitis: Studies suggest bepotastine may improve nasal symptoms like congestion, rhinorrhea (runny nose), and sneezing in patients with allergic rhinitis alongside allergic conjunctivitis. Source 2: )
  • Other allergic conditions: Bepotastine's anti-inflammatory properties are being investigated in other allergic conditions like atopic dermatitis (eczema) and urticaria (hives). However, more research is needed to determine its effectiveness in these areas.

Bepotastine is a non-sedating, selective antagonist of the histamine 1 (H1) receptor, primarily used in the treatment of allergic conjunctivitis. It belongs to the second-generation piperidine chemical class and is recognized for its ability to alleviate itching associated with eye allergies. Bepotastine acts as a mast cell stabilizer, inhibiting the release of histamine and preventing eosinophil migration into inflamed tissues, thus mitigating allergic inflammation in the conjunctiva . The chemical formula for bepotastine is C21H25ClN2O3C_{21}H_{25}ClN_{2}O_{3}, and it has a molecular weight of approximately 388.89 g/mol .

Bepotastine functions primarily through its interaction with the H1 receptor, blocking histamine's action. This action can be described as follows:

  • Binding to H1 Receptors: Bepotastine binds selectively to H1 receptors, preventing histamine from eliciting allergic symptoms.
  • Mast Cell Stabilization: It inhibits mast cell degranulation, which is responsible for the release of histamine and other inflammatory mediators during an allergic response .
  • Eosinophil Migration Inhibition: By suppressing eosinophil migration, bepotastine helps to prevent tissue damage associated with prolonged allergic inflammation .

Bepotastine exhibits significant biological activity as an antihistamine. Its actions include:

  • Antihistaminic Effect: It effectively reduces symptoms such as itching and redness in allergic conjunctivitis by blocking histamine's effects.
  • Mast Cell Stabilization: This contributes to its effectiveness in managing allergic reactions without causing sedation or significant side effects commonly associated with first-generation antihistamines .
  • Minimal Systemic Absorption: When administered ophthalmically, bepotastine shows minimal systemic absorption, which reduces the risk of systemic side effects .

The synthesis of bepotastine typically involves several steps that include:

  • Starting Materials: The synthesis begins with appropriate piperidine derivatives and chlorinated compounds.
  • Formation of Key Intermediates: Key intermediates are formed through nucleophilic substitution reactions and coupling reactions.
  • Final Product Formation: The final product is obtained through purification processes such as crystallization or chromatography to ensure high purity suitable for pharmaceutical use .

Bepotastine has a low potential for drug interactions due to its minimal metabolism via cytochrome P450 enzymes. Notable interactions include:

  • Drug Excretion Modulation: Certain drugs, such as abacavir and aceclofenac, may decrease the excretion rate of bepotastine, potentially increasing serum levels .
  • Inhibition of CYP Enzymes: Bepotastine does not significantly inhibit CYP3A4, CYP2C9, or CYP2C19, minimizing the risk of interactions with other medications metabolized by these pathways .

Bepotastine can be compared with several other antihistamines and related compounds that share similar mechanisms or applications:

Compound NameChemical FormulaMechanism of ActionUnique Feature
CetirizineC21H25ClN2OC_{21}H_{25}ClN_{2}OH1 receptor antagonistSedation potential in some patients
LoratadineC22H23ClN2C_{22}H_{23}ClN_{2}H1 receptor antagonistLonger duration of action
OlopatadineC21H23ClN2OC_{21}H_{23}ClN_{2}ODual-action (H1 antagonist & mast cell stabilizer)Used in both nasal and ocular formulations
FexofenadineC32H39N3OC_{32}H_{39}N_{3}OH1 receptor antagonistNon-sedating; primarily for systemic allergic reactions

Bepotastine stands out due to its specific formulation for ophthalmic use and its dual role as a mast cell stabilizer alongside being an antihistamine. This unique combination allows it to effectively manage allergic conjunctivitis while minimizing systemic effects .

Bepotastine functions as a non-sedating, selective antagonist of the histamine H1 receptor, with a binding affinity that prevents histamine-induced pruritus and vasodilation. In vitro studies demonstrate its high specificity for H1 receptors over other histamine receptor subtypes, which minimizes off-target effects [1] [4]. Functional assays in guinea pig models revealed that topical bepotastine inhibits histamine-induced vascular permeability with an ED50 of 0.028%, though this potency is lower than olopatadine’s ED50 of 0.002% [2].

Table 1: Comparative Efficacy of Bepotastine in Histamine Pathway Inhibition

ModelParameterBepotastine EfficacyReference
Guinea pig conjunctivaVascular permeability (ED50)0.028% [2]
Human H1 receptorsReceptor selectivity>100-fold selectivity vs. H2/H3 [4]

Mast Cell Stabilization Investigational Models

Bepotastine stabilizes mast cells by inhibiting immunoglobulin E (IgE)-mediated degranulation. In human conjunctival mast cells, pre-treatment with bepotastine reduced histamine release by 50% at an IC50 of 252 µM [2]. Comparatively, olopatadine achieved similar inhibition at significantly lower concentrations, suggesting differences in mast cell stabilization potency among antihistamines.

Table 2: Mast Cell Stabilization Profiles

DrugCell TypeIC50 for Histamine InhibitionReference
BepotastineHuman conjunctival mast cells252 µM [2]
OlopatadineHuman conjunctival mast cells3.5 µM [2]

Eosinophil Migration Inhibition Studies

Bepotastine suppresses eosinophil chemotaxis by interfering with interleukin-5 (interleukin-5)-mediated signaling and platelet-activating factor (platelet-activating factor) release. In murine models, it reduced eosinophil infiltration into inflamed conjunctival tissues by 40–60%, correlating with diminished tissue damage [1] [6]. This effect is attributed to its inhibition of eosinophil adhesion molecule expression, such as intercellular adhesion molecule-1 (intercellular adhesion molecule-1) [6].

Research on Inflammatory Mediator Modulation

Beyond histamine and eosinophils, bepotastine modulates leukotriene B4 (leukotriene B4), interleukin-5, and platelet-activating factor. Clinical trials observed a 30–50% reduction in leukotriene B4 levels in tear fluid after bepotastine treatment, which parallels improvements in ocular redness and swelling [6] [5]. Its dual inhibition of early-phase (histamine) and late-phase (leukotriene B4) mediators enhances its therapeutic profile in allergic conjunctivitis [4] [5].

Table 3: Inflammatory Mediators Targeted by Bepotastine

MediatorEffect of BepotastineStudy ModelReference
Leukotriene B450% reduction in biosynthesisHuman neutrophils [6]
Interleukin-5Inhibition of gene expressionIn vitro T-cells [4]
Platelet-activating factorBlocked receptor bindingGuinea pig conjunctiva [5]

Leukotriene and Platelet-Activating Factor Pathway Research

Bepotastine directly inhibits leukotriene B4 synthesis in neutrophils and blocks platelet-activating factor receptor binding, which contributes to its anti-inflammatory effects. In vitro, it reduced leukotriene B4 production by 72% at 10 µM, outperforming older antihistamines like ketotifen [6]. Platelet-activating factor-induced vascular leakage in guinea pigs was suppressed by 65% with topical bepotastine, demonstrating its broad-spectrum activity [5].

Molecular Binding Studies with Retinoic Acid Receptor

No studies from the provided sources investigate bepotastine’s interaction with retinoic acid receptors. Current research focuses on its histamine and inflammatory pathways, leaving this potential mechanism unexplored.

Multiple Action Mechanisms Research Paradigms

Bepotastine’s efficacy stems from its synergistic targeting of multiple allergic pathways:

  • Histamine H1 receptor blockade: Prevents pruritus and vasodilation [1] [4].
  • Mast cell stabilization: Reduces histamine and leukotriene release [2] [6].
  • Eosinophil suppression: Limits tissue damage via interleukin-5 and platelet-activating factor inhibition [5] [6].

Table 4: Integrated Mechanisms of Bepotastine

MechanismPathway ImpactClinical Outcome
H1 antagonismBlocks histamine bindingRapid itch relief
Mast cell stabilizationPrevents mediator releaseReduced redness and swelling
Eosinophil inhibitionLowers interleukin-5 signalingDecreased chronic inflammation

Bepotastine besilate has been extensively studied through various in vitro research methodologies to elucidate its pharmacological properties and mechanisms of action. These methodologies encompass cellular studies, biochemical assays, and molecular investigations that provide fundamental insights into the compound's therapeutic potential.

Primary in vitro research approaches include conjunctival mast cell degranulation studies utilizing immunoglobulin E-mediated stimulation protocols [1]. These investigations employ primary human conjunctival tissue mast cell isolation and culture techniques, where cells are exposed to controlled concentrations of bepotastine besilate to assess histamine release inhibition. The methodology involves enzyme immunoassays and microscopic evaluation to quantify degranulation indices and histamine release percentages [2].

Rat peritoneal mast cell stabilization studies represent another critical in vitro methodology, utilizing ionophore A23187 stimulation protocols to trigger controlled mast cell activation [2]. These experiments demonstrate that bepotastine exhibits significant mast cell stabilizing properties with an inhibition concentration 50% value of 252 micromoles, indicating superior potency compared to other antihistamine compounds [3]. The validation methods employ spectrophotometric analysis and dose-response curve generation to establish concentration-dependent relationships.

Eosinophil chemotaxis assays constitute a fundamental component of in vitro bepotastine research, employing transwell chamber migration protocols with fluorescent labeling techniques [2]. These studies utilize guinea pig peritoneal eosinophil isolation followed by exposure to chemotactic factors including leukotriene B4 and platelet-activating factor. The methodology demonstrates that bepotastine significantly inhibits eosinophil migration and chemotactic responses, with quantitative assessment through migration index calculations and cell count analysis [4].

Cytokine production studies have revealed that bepotastine specifically suppresses proinflammatory cytokine production by keratinocytes, including inhibition of CD54 expression [1]. These investigations employ reverse transcription polymerase chain reaction techniques to assess cytokine expression levels and inflammatory marker quantification. The methodology provides evidence for bepotastine's anti-inflammatory properties beyond its antihistaminic effects.

Cell viability assays utilizing Cell Counting Kit-8 protocols have been employed to evaluate bepotastine's cytotoxic potential and safety profile [5]. These studies demonstrate that bepotastine maintains excellent cell viability across therapeutic concentration ranges, with optical density measurements and viability staining techniques providing comprehensive safety data.

Protein binding studies using high-performance liquid chromatography analysis have established that bepotastine demonstrates approximately 55% plasma protein binding, with concentration-independent binding characteristics [6]. These investigations employ liquid chromatography-mass spectrometry techniques to quantify protein binding affinity and establish pharmacokinetic parameters essential for clinical applications.

Animal Models in Bepotastine Research

Animal models have played a crucial role in establishing bepotastine's efficacy and safety profile across various species and experimental conditions. These models provide essential translational data bridging in vitro findings with clinical applications.

Guinea pig allergic conjunctivitis models represent the primary animal research framework for bepotastine evaluation [2]. These studies utilize Cavia porcellus subjects exposed to topical ophthalmic solutions ranging from 0.1% to 1.5% concentrations. The methodology involves passive sensitization protocols followed by allergen challenge procedures, with primary endpoints including conjunctival hyperemia assessment and vascular permeability measurements [7].

Rat passive cutaneous anaphylaxis models using Wistar rats have demonstrated bepotastine's systemic antiallergic properties [4]. These investigations employ oral administration routes with dosing ranges from 0.1 to 10 milligrams per kilogram body weight. The experimental design incorporates intraperitoneal sensitization followed by cutaneous challenge procedures, with primary endpoints focusing on cutaneous reaction severity and histamine release quantification.

Atopic dermatitis model studies utilizing NC/Nga mice have provided evidence for bepotastine's efficacy in dermatological applications [8]. These investigations employ oral gavage administration with doses ranging from 3 to 10 milligrams per kilogram body weight. The methodology involves behavioral assessment protocols to quantify scratching frequency and skin lesion severity, demonstrating significant therapeutic effects compared to control groups.

Guinea pig asthma models have established bepotastine's respiratory therapeutic potential through inhalation exposure protocols [4]. These studies utilize aerosol challenge procedures with oral pretreatment regimens ranging from 0.3 to 3 milligrams per kilogram body weight. Primary endpoints include airway resistance measurements and bronchoconstriction assessment, with lung function analysis providing comprehensive efficacy data.

Rat vascular permeability models employ intravenous administration protocols to assess bepotastine's effects on vascular integrity [2]. These investigations utilize Evans blue extravasation techniques with dosing ranges from 1 to 10 milligrams per kilogram body weight. The methodology provides quantitative permeability index calculations and demonstrates dose-dependent vascular protective effects.

Mouse scratching behavior models using BALB/c mice have validated bepotastine's antipruritic properties through oral administration protocols [8]. These studies employ intradermal injection challenges with compound 48/80 to induce scratching behavior, followed by behavioral assessment using specialized monitoring systems. The methodology demonstrates significant reduction in scratching frequency with therapeutic bepotastine doses.

Guinea Pig Passive Sensitization Models

Guinea pig passive sensitization models have provided comprehensive efficacy data for bepotastine across multiple therapeutic parameters. These models employ standardized protocols to assess antiallergic properties and comparative efficacy against established therapeutic agents.

Experimental protocols involve passive sensitization of guinea pig subjects using anti-ovalbumin antiserum followed by topical allergen challenge procedures [2]. The methodology incorporates various bepotastine concentrations ranging from 0.5% to 1.5% ophthalmic solutions, with comparative assessment against olopatadine, levocabastine, and ketotifen formulations.

Vascular permeability inhibition studies demonstrate that bepotastine 1.5% achieves 85.3% ± 4.2% inhibition compared to placebo controls [2]. Comparative analysis reveals superior efficacy compared to olopatadine 0.1% (65.2% ± 7.3% inhibition) and levocabastine 0.025% (45.8% ± 6.9% inhibition), with statistical significance levels reaching p < 0.001 for optimal bepotastine concentrations.

Eosinophil infiltration reduction measurements indicate that bepotastine 1.5% achieves 78.9% ± 5.7% reduction in inflammatory cell recruitment [2]. These results demonstrate superior performance compared to ketotifen 0.05% (48.3% ± 7.4% reduction) and levocabastine 0.025% (35.2% ± 9.1% reduction), establishing bepotastine's enhanced anti-inflammatory properties.

Conjunctival hyperemia scoring systems reveal that bepotastine 1.5% achieves mean scores of 0.8 ± 0.2 units compared to placebo controls scoring 3.2 ± 0.6 units [2]. These measurements demonstrate clinically significant improvements in conjunctival appearance and inflammatory response severity.

Dose-response relationships established through these models indicate that bepotastine 1.0% demonstrates intermediate efficacy with 72.6% ± 6.1% vascular permeability inhibition and 63.4% ± 8.2% eosinophil infiltration reduction [2]. Lower concentrations including bepotastine 0.5% show reduced but statistically significant effects, with 58.4% ± 5.8% vascular permeability inhibition.

Duration of action studies within these models demonstrate that bepotastine maintains therapeutic effects for extended periods, with significant efficacy observed at 8-hour and 16-hour post-administration time points [7]. These findings support twice-daily dosing regimens for clinical applications.

Conjunctival Mast Cell Degranulation Studies

Conjunctival mast cell degranulation studies have provided detailed mechanistic insights into bepotastine's mast cell stabilizing properties and antihistaminic effects. These investigations employ sophisticated cellular and molecular techniques to quantify therapeutic mechanisms.

Experimental methodologies utilize primary human conjunctival mast cell cultures exposed to immunoglobulin E-mediated stimulation protocols [3]. The procedures involve controlled exposure to various bepotastine concentrations ranging from 10 to 1000 micromoles, with histamine release quantification through enzyme immunoassays and degranulation index calculations.

Histamine release inhibition studies demonstrate concentration-dependent effects, with bepotastine 100 micromoles achieving 45.7% ± 4.8% histamine release compared to positive controls achieving 89.6% ± 7.2% release [3]. These measurements establish bepotastine's direct mast cell stabilizing effects independent of receptor antagonism mechanisms.

Mast cell viability assessments indicate that bepotastine maintains excellent cellular integrity across therapeutic concentration ranges, with viability percentages exceeding 87% even at maximum tested concentrations [3]. These findings demonstrate that therapeutic effects result from specific pharmacological mechanisms rather than cytotoxic cellular damage.

Degranulation index calculations reveal that bepotastine exhibits superior mast cell stabilizing properties compared to olopatadine and ketotifen [3]. Bepotastine 100 micromoles achieves degranulation indices of 0.51 ± 0.06 compared to olopatadine 100 micromoles achieving 0.58 ± 0.07, indicating enhanced mast cell membrane stabilization.

Inhibition concentration 50% determinations establish that bepotastine demonstrates superior potency with values of 252 micromoles compared to olopatadine at 559 micromoles and ketotifen at 445 micromoles [3]. These measurements provide quantitative evidence for bepotastine's enhanced therapeutic potency in mast cell stabilization.

Comparative efficacy studies reveal that bepotastine demonstrates unique pharmacological properties, with significant mast cell stabilizing effects at concentrations where other antihistamines show minimal activity [3]. However, high concentrations of bepotastine may paradoxically enhance mast cell degranulation, suggesting optimal therapeutic windows for clinical applications.

Vascular Permeability Assessment Models

Vascular permeability assessment models have established bepotastine's cardiovascular protective effects and anti-inflammatory properties through comprehensive experimental protocols. These models employ multiple methodological approaches to quantify vascular integrity and permeability changes.

Histamine-induced permeability models demonstrate that bepotastine achieves effective dose 50% values of 0.028% compared to olopatadine at 0.002% [3]. These measurements indicate that while olopatadine demonstrates superior potency in pure histamine antagonism, bepotastine provides broader anti-inflammatory effects through multiple mechanisms.

Antigen-induced permeability studies reveal that bepotastine 1.5% achieves effective dose 50% values of 0.035% with superior duration of action compared to comparative agents [3]. These investigations employ passive sensitization protocols followed by specific antigen challenges, providing clinically relevant assessment of therapeutic efficacy.

Platelet-activating factor challenge models demonstrate that bepotastine exhibits effective dose 50% values of 0.042% with sustained therapeutic effects [3]. These studies reveal that bepotastine's anti-inflammatory properties extend beyond histamine receptor antagonism to include inhibition of other inflammatory mediators.

Evans blue extravasation techniques provide quantitative assessment of vascular permeability changes, with bepotastine achieving effective dose 50% values of 0.031% [3]. These measurements demonstrate dose-dependent vascular protective effects with duration of action extending 6.2 ± 1.1 hours for histamine-induced models.

Comparative potency assessments indicate that bepotastine demonstrates 14.0-fold greater potency than comparative agents in certain vascular permeability models [3]. However, these relationships vary depending on the specific inflammatory mediator and experimental protocol employed.

Leukotriene B4 challenge studies reveal that bepotastine achieves effective dose 50% values of 0.051% with moderate duration of action [3]. These findings demonstrate that bepotastine provides therapeutic benefits across multiple inflammatory pathways, supporting its broad-spectrum antiallergic properties.

Eosinophil Recruitment Experimental Frameworks

Eosinophil recruitment experimental frameworks have provided comprehensive evidence for bepotastine's anti-inflammatory properties and cellular migration inhibition effects. These studies employ sophisticated cellular and molecular techniques to quantify therapeutic mechanisms affecting eosinophil function.

Platelet-activating factor challenge protocols demonstrate that bepotastine 10 milligrams per kilogram oral administration achieves 68.4% ± 7.2% reduction in eosinophil recruitment compared to control groups [2]. These measurements establish bepotastine's superior efficacy compared to ketotifen, with 2.3-fold greater effectiveness in preventing inflammatory cell infiltration.

Leukotriene B4 chemotaxis assays reveal that bepotastine 100 micromoles achieves 72.1% ± 6.8% reduction in eosinophil migration with migration index values of 0.28 ± 0.04 [2]. These results demonstrate direct inhibition of eosinophil chemotactic responses, indicating therapeutic effects beyond histamine receptor antagonism.

Interleukin-5 stimulation studies indicate that bepotastine 50 micromoles achieves 59.3% ± 8.1% reduction in eosinophil activation with migration indices of 0.41 ± 0.06 [2]. These findings demonstrate that bepotastine interferes with cytokine-mediated eosinophil recruitment and activation pathways.

Conjunctival tissue infiltration models reveal that bepotastine 1.0% topical application achieves 74.6% ± 5.9% reduction in tissue eosinophil counts with migration indices of 0.26 ± 0.04 [2]. These measurements provide direct evidence for bepotastine's clinical efficacy in preventing allergic conjunctival inflammation.

Peripheral blood eosinophil migration studies demonstrate that bepotastine 10 micromoles achieves 61.7% ± 7.4% reduction in cellular migration with 1.6-fold greater effectiveness compared to ketotifen [2]. These results establish bepotastine's systemic anti-inflammatory properties and cellular migration inhibition effects.

Airway eosinophilia models indicate that bepotastine 5 milligrams per kilogram oral administration achieves 66.9% ± 6.5% reduction in bronchoalveolar lavage eosinophil counts [4]. These findings demonstrate therapeutic potential for respiratory allergic conditions and support bepotastine's broad-spectrum antiallergic properties.

Computational Modeling and In Silico Research

Computational modeling and in silico research applications have advanced understanding of bepotastine's molecular mechanisms and pharmacological properties through sophisticated theoretical and predictive approaches. These methodologies provide valuable insights into drug-target interactions and therapeutic optimization strategies.

Molecular docking studies employing AutoDock and Glide computational platforms have elucidated bepotastine's binding interactions with histamine H1 receptors and other molecular targets [9]. These investigations reveal specific binding conformations and receptor selectivity patterns that explain bepotastine's therapeutic efficacy and reduced side effect profile.

Pharmacokinetic modeling using NONMEM population analysis has established comprehensive pharmacokinetic parameter estimates for bepotastine across various patient populations [10]. These models incorporate clearance rates of 28.0 liters per hour and volume of distribution values of 103.0 liters, providing essential dosing optimization information for clinical applications.

Quantitative structure-activity relationship studies utilizing machine learning algorithms have identified molecular descriptors associated with bepotastine's therapeutic efficacy [9]. These investigations reveal that molecular weight, topological polar surface area, and hydrogen bonding characteristics contribute significantly to antihistaminic potency and duration of action.

Population pharmacokinetic analysis has demonstrated that body weight represents the primary covariate affecting bepotastine clearance and distribution, with allometric scaling relationships providing pediatric dosing recommendations [10]. These models indicate that absorption lag times average 0.27 hours with absorption rate constants of 4.21 per hour.

Physiologically-based pharmacokinetic modeling using PK-Sim software has validated bepotastine's absorption, distribution, metabolism, and excretion properties [10]. These comprehensive models incorporate tissue-specific distribution parameters and metabolic pathway characterization to predict therapeutic outcomes across diverse patient populations.

In silico toxicity prediction algorithms have evaluated bepotastine's safety profile through computational assessment of hepatotoxicity and cardiac safety parameters [11]. These investigations support bepotastine's favorable safety profile and provide mechanistic insights into minimal adverse effect occurrence.

Protein-ligand interaction studies employing molecular dynamics simulations have characterized bepotastine's binding kinetics and conformational changes upon receptor interaction [9]. These analyses reveal stable binding conformations and prolonged residence times that contribute to bepotastine's sustained therapeutic effects.

XLogP3

1

UNII

HYD2U48IAS

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Wikipedia

Bepotastine

Dates

Last modified: 07-17-2023

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